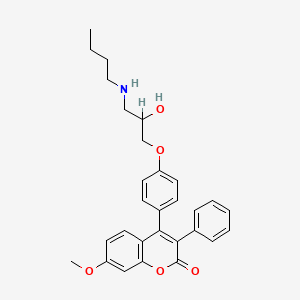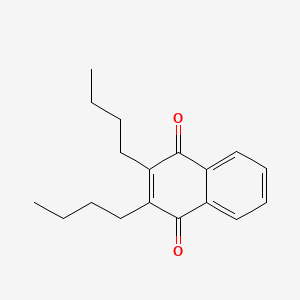
2,3-Dibutylnaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibutylnaphthalene-1,4-dione is a chemical compound belonging to the class of naphthoquinones These compounds are characterized by a naphthalene ring system with two ketone groups at the 1 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibutylnaphthalene-1,4-dione can be achieved through various methods. One common approach involves the condensation of 2-butylnaphthalene with butyl lithium, followed by oxidation to introduce the ketone functionalities. Another method includes the use of copper (II) oxide nanoparticles as catalysts under mild, ambient, and solvent-free conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation reactions using robust oxidizing agents and controlled reaction environments to ensure high yields and purity.
化学反応の分析
Types of Reactions: 2,3-Dibutylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Friedel-Crafts acylation and alkylation reactions are typical, using catalysts like aluminum chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of hydroquinones.
Substitution: Introduction of various alkyl or acyl groups on the aromatic ring.
科学的研究の応用
2,3-Dibutylnaphthalene-1,4-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Dibutylnaphthalene-1,4-dione involves its interaction with various molecular targets. The compound can act as a redox-cycling agent, generating reactive oxygen species (ROS) that induce cellular responses such as apoptosis or necrosis . It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
2,3-Dimethoxynaphthalene-1,4-dione: Known for its redox-cycling properties and biological activities.
2,3-Dimethyl-1,4-naphthoquinone: Shares similar structural features and is used in various chemical and biological studies.
Diacetyl (Butane-2,3-dione): Although structurally different, it is another diketone with significant industrial applications.
Uniqueness: 2,3-Dibutylnaphthalene-1,4-dione stands out due to its specific substitution pattern, which imparts unique chemical reactivity and potential applications in various fields. Its butyl groups enhance its solubility and interaction with biological membranes, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
104582-09-4 |
|---|---|
分子式 |
C18H22O2 |
分子量 |
270.4 g/mol |
IUPAC名 |
2,3-dibutylnaphthalene-1,4-dione |
InChI |
InChI=1S/C18H22O2/c1-3-5-9-13-14(10-6-4-2)18(20)16-12-8-7-11-15(16)17(13)19/h7-8,11-12H,3-6,9-10H2,1-2H3 |
InChIキー |
SBCOIRGZLUGOAP-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(C(=O)C2=CC=CC=C2C1=O)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


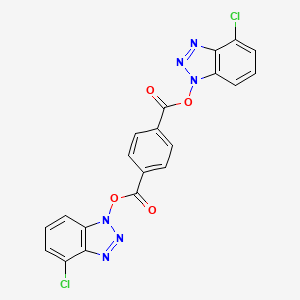
![Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane](/img/structure/B14323552.png)
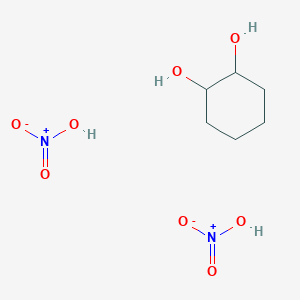
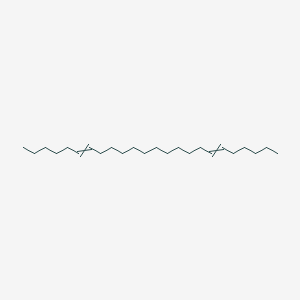
![[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide](/img/structure/B14323571.png)
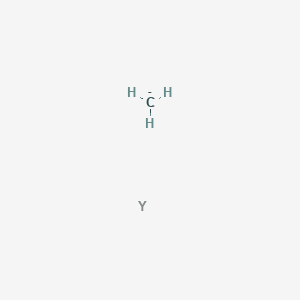


![6-Methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene](/img/structure/B14323616.png)
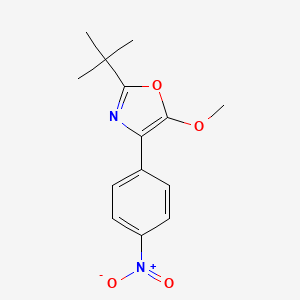
![1,1'-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14323627.png)

![1-[2-(Dodecyloxy)ethyl]naphthalene](/img/structure/B14323629.png)
